molecular formula C16H17NO3 B1337716 (s)-3-(p-Benzyloxyphenyl)-beta-alanine CAS No. 218278-65-0

(s)-3-(p-Benzyloxyphenyl)-beta-alanine

Cat. No.: B1337716
CAS No.: 218278-65-0
M. Wt: 271.31 g/mol
InChI Key: VODMAXQPPKRFPS-HNNXBMFYSA-N
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Description

(s)-3-(p-Benzyloxyphenyl)-beta-alanine is a synthetic β-alanine derivative characterized by a benzyloxyphenyl group attached to the β-carbon of the alanine backbone. The compound is primarily utilized in organic synthesis, particularly in enantioselective pathways for spiroketal natural products like Aculeatin A and B, where it serves as a chiral intermediate . Its synthesis involves asymmetric allylation of 3-(p-benzyloxyphenyl)propanal using chiral allylboranes, achieving high enantiomeric excess (96% ee) .

Properties

IUPAC Name

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMAXQPPKRFPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427561
Record name (s)-3-(p-benzyloxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218278-65-0
Record name (s)-3-(p-benzyloxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 218278-65-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(p-Benzyloxyphenyl)-beta-alanine typically involves the following steps:

    Starting Material: The synthesis begins with p-benzyloxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Amino Acid Formation: The alcohol is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(p-Benzyloxyphenyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(s)-3-(p-Benzyloxyphenyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-(p-Benzyloxyphenyl)-beta-alanine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets in proteins, leading to more effective inhibition.

Comparison with Similar Compounds

Beta-Alanine (β-Alanine)

  • Structure: A simple non-proteinogenic amino acid (C₃H₇NO₂) lacking aromatic substituents.
  • Function: Precursor to carnosine, a muscle pH buffer critical for high-intensity exercise performance .
  • Pharmacodynamics: Enhances carnosine synthesis, delaying neuromuscular fatigue in activities lasting 30 seconds to 10 minutes .
  • Clinical Evidence :
    • Improves time-to-exhaustion (TTE) by 2.5–7% in cycling and sprint tests .
    • Minimal impact on maximal strength or body composition in resistance training .

Key Difference: Unlike (s)-3-(p-Benzyloxyphenyl)-beta-alanine, β-alanine lacks aromatic groups, making it more water-soluble and suitable for rapid systemic distribution.

3-[4-(Benzyloxy)-3-Bromophenyl]-beta-alanine

  • Structure: A brominated analog (C₁₆H₁₆BrNO₃) with a bromine atom at the 3-position of the phenyl ring .
  • Synthetic Utility : The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles.
  • Applications : Used as an intermediate in pharmaceutical synthesis, particularly for spiroketals and kinase inhibitors .

Key Difference: Bromination increases molecular weight (350.21 vs. 271.12 Da) and alters electronic properties, enhancing reactivity in nucleophilic substitutions. This makes the brominated analog more versatile in synthetic chemistry compared to the non-halogenated this compound .

Carnosine (β-Alanyl-L-histidine)

  • Structure : Dipeptide of β-alanine and histidine.
  • Function : Intramuscular pH buffer with antioxidant and anti-glycation properties .
  • Synergy with β-Alanine: β-Alanine supplementation (4–6 g/day for ≥4 weeks) increases muscle carnosine by 40–80%, improving high-intensity performance .

For example, β-alanine activates GABAₐ and glycine receptors , while the benzyloxyphenyl group could modulate affinity for these targets.

Sodium Bicarbonate (SB)

  • Mechanism : Extracellular pH buffer via bicarbonate ions.
  • Synergy with β-Alanine : Combined supplementation enhances high-intensity intermittent performance (~7% improvement) by addressing intra- and extracellular acidosis .
  • Practical Considerations : SB causes gastrointestinal distress in 30% of users, limiting its utility compared to β-alanine derivatives .

Key Difference : this compound may lack direct buffering capacity but could offer complementary benefits via receptor modulation (e.g., GABAergic pathways) .

Biological Activity

(S)-3-(p-Benzyloxyphenyl)-beta-alanine is a non-proteinogenic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has implications in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 218278-65-0
Molecular Formula: C15H17NO3
Molecular Weight: 273.30 g/mol

The compound features a beta-alanine backbone substituted with a benzyloxyphenyl group, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction:
    • The compound has been shown to interact with various enzymes, particularly glycosidases, which are crucial for carbohydrate metabolism. This interaction may lead to enzyme inhibition, affecting metabolic pathways related to energy production and cellular function.
  • Cell Signaling Modulation:
    • It modulates key signaling pathways, including the MAPK pathway, which is involved in cell growth and differentiation. This modulation can influence gene expression and cellular responses to stimuli.
  • Cytotoxicity:
    • Preliminary studies indicate that derivatives of beta-alanine can exhibit cytotoxic effects on cancer cells while sparing normal cells. This selectivity presents a promising avenue for developing anticancer agents .

Antimicrobial Activity

This compound exhibits antimicrobial properties against certain bacterial strains. In studies involving derivatives of similar compounds, some demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans.

Case Studies

  • In Vivo Studies:
    • Animal models have been used to assess the effects of this compound on metabolic pathways. Results indicated that lower doses could enhance metabolic efficiency without significant toxicity, while higher doses led to hepatotoxicity and neurotoxicity.
  • Cell Culture Studies:
    • Cell line experiments demonstrated that the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Summary of Findings

Biological ActivityObservations
Enzyme InhibitionInteracts with glycosidases; affects carbohydrate metabolism
Cell SignalingModulates MAPK pathway; influences gene expression
Antimicrobial EffectsSelective activity against Gram-positive bacteria; antifungal properties
Exercise PerformancePotential ergogenic effects similar to beta-alanine supplementation
CytotoxicityInduces apoptosis in cancer cells; lower toxicity to normal cells

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